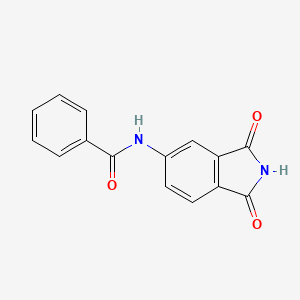

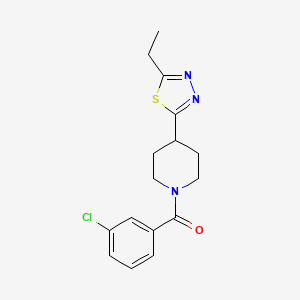

N-(1,3-dioxoisoindol-5-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been investigated for its antimicrobial properties. Although specific studies are limited, it’s worth exploring its potential as an antimicrobial agent against various microorganisms. Researchers have assessed its half maximal inhibitory concentration (IC50) against different strains to determine its effectiveness .

Cytotoxicity and Anticancer Potential

The compound’s structure suggests potential cytotoxic effects. Researchers have evaluated its impact on cancer cell lines, including melanoma (SK-MEL-2). Notably, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide exhibited significant growth inhibition with an IC50 value of 4.27 µg/mL . Further investigations could explore its mechanism of action and potential as an anticancer agent.

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a promising target for anticancer therapies. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide derivatives have been synthesized with a 1,3-dioxo-2,3-dihydro-1H-indene core. Some of these derivatives showed improved inhibitory activity against CK2, with an IC50 of 0.85 ± 0.09 μM for the best compound . Further optimization and mechanistic studies could enhance its potential as a CK2 inhibitor.

Photolysis and Photochemical Synthesis

The compound can undergo photolysis to yield interesting derivatives. For example, (Z)-3-(propoxymethylene)isobenzofuran-1(3H)-one is obtained by photolysis of N-(1,3-dioxo-2-propoxy-2,3-dihydro-1H-inden-2-yl)benzamide. Investigating its photochemical behavior and applications could reveal novel pathways for synthesis .

Rare and Unique Chemical Collection

Sigma-Aldrich provides N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide as part of a collection of rare and unique chemicals for early discovery researchers. While analytical data is not routinely collected, its availability allows scientists to explore its properties independently .

特性

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-13(9-4-2-1-3-5-9)16-10-6-7-11-12(8-10)15(20)17-14(11)19/h1-8H,(H,16,18)(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNAMJZTYQHBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2564840.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2564841.png)

![1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564844.png)

![Ethyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2564846.png)

![(1,1,3,3-Tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2564852.png)

![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)

![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)

![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)

![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)